Uvariopsine

Description

Structure

3D Structure

Properties

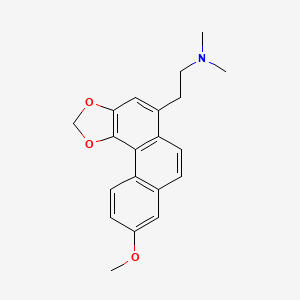

Molecular Formula |

C20H21NO3 |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

2-(9-methoxynaphtho[2,1-g][1,3]benzodioxol-5-yl)-N,N-dimethylethanamine |

InChI |

InChI=1S/C20H21NO3/c1-21(2)9-8-14-11-18-20(24-12-23-18)19-16(14)6-4-13-10-15(22-3)5-7-17(13)19/h4-7,10-11H,8-9,12H2,1-3H3 |

InChI Key |

VOBOKMKHEYYRGG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC1=CC2=C(C3=C1C=CC4=C3C=CC(=C4)OC)OCO2 |

Synonyms |

uvariopsine |

Origin of Product |

United States |

Scientific Research Applications

Cardiovascular Health

Uvariopsine's ability to inhibit leukocyte accumulation suggests a potential role in treating cardiovascular diseases characterized by excessive inflammation. Studies utilizing intravital microscopy demonstrated that this compound effectively reduced leukocyte-endothelial cell interactions induced by angiotensin II, indicating its potential as a therapeutic agent for conditions like hypertension and atherosclerosis .

Anti-inflammatory Properties

The compound's anti-inflammatory properties make it a candidate for further research into treatments for chronic inflammatory conditions. By blocking pathways involved in leukocyte recruitment and activation, this compound may help manage diseases such as rheumatoid arthritis or inflammatory bowel disease .

Case Studies and Research Findings

Preparation Methods

Methanol-Based Extraction

The primary method involves macerating 1–2 kg of powdered root in methanol (5–10 L) for 24–48 hours at room temperature. Methanol’s polarity facilitates the dissolution of alkaloids, including this compound. The mixture is filtered through cheesecloth or vacuum-filtered to remove particulates, and the filtrate is concentrated under reduced pressure at 40°C using a rotary evaporator.

Table 1: Solvent Extraction Parameters

Ethanol as an Alternative Solvent

Ethanol (98% v/v) has been used for bulk extraction of D. tripetala roots, yielding crude extracts rich in antioxidants. While this method is less specific for this compound, it highlights the versatility of alcohol-based solvents for initial alkaloid enrichment.

Chromatographic Purification

Silica Gel Column Chromatography

The concentrated methanolic extract undergoes sequential silica gel column chromatography. The stationary phase (200–300 mesh silica) is packed into glass columns, and the extract is eluted with gradients of nonpolar to polar solvents (e.g., hexane → ethyl acetate → methanol). this compound typically elutes in intermediate polarity fractions, detected via thin-layer chromatography (TLC) using Dragendorff’s reagent for alkaloid visualization.

High-Performance Liquid Chromatography (HPLC)

For higher purity, semi-preparative HPLC with C18 columns and acetonitrile-water mobile phases (70:30 v/v) is employed. UV detection at 254 nm identifies this compound-rich fractions, which are collected and lyophilized.

Structural Elucidation

Nuclear Magnetic Resonance (NMR)

This compound’s structure is confirmed through 1D (¹H, ¹³C) and 2D (COSY, NOESY) NMR spectroscopy. Key signals include:

-

¹H NMR (CDCl₃): δ 6.85 (s, H-1), δ 3.85 (s, OCH₃), δ 2.45 (t, N(CH₃)₂).

-

¹³C NMR (CDCl₃): δ 152.1 (C-9 OCH₃), δ 56.3 (N(CH₃)₂).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular formula C₂₀H₂₁NO₃ ([M+H]⁺ m/z 324.1598).

Table 2: Key Spectroscopic Data for this compound

| Technique | Data |

|---|---|

| ¹H NMR | δ 6.85 (s, 1H), δ 3.85 (s, 3H), δ 2.45 (t, 6H) |

| ¹³C NMR | δ 152.1 (C-OCH₃), δ 56.3 (N(CH₃)₂) |

| HRMS | m/z 324.1598 ([M+H]⁺, calc. 324.1594) |

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive stereochemical assignment, though published data remain limited.

Yield Optimization Challenges

Yields of this compound are highly variable (0.01–0.1% w/w) due to seasonal variations in alkaloid content and extraction efficiency. Strategies to improve yield include:

-

Sonication-assisted extraction: Ultrasonic waves enhance solvent penetration.

-

pH-dependent partitioning: Adjusting pH to precipitate non-alkaloid impurities.

Synthetic Routes (Theoretical Considerations)

While no synthetic protocols are explicitly documented, retrosynthetic analysis suggests:

-

Core structure assembly: Friedel-Crafts acylation to construct the naphthobenzodioxole moiety.

-

Side-chain introduction: Gabriel synthesis for the dimethylaminoethyl group.

-

Methoxy group installation: O-methylation using methyl iodide and base.

Quality Control and Reproducibility

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Uvariopsine, and how can reproducibility challenges be addressed?

- This compound synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Key steps should be validated using spectroscopic techniques (e.g., NMR, IR) and chromatographic purity checks. To ensure reproducibility, document reaction conditions (temperature, solvent, catalyst) meticulously and cross-validate with independent replication studies .

Q. How can researchers structurally elucidate this compound and distinguish it from related alkaloids?

- Employ X-ray crystallography for definitive structural confirmation. Complementary methods include high-resolution mass spectrometry (HRMS) for molecular formula determination and 2D-NMR (e.g., COSY, NOESY) to resolve stereochemistry. Compare spectral data with existing databases to rule out structural analogs .

Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.